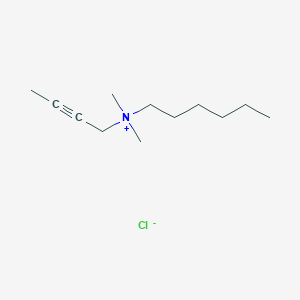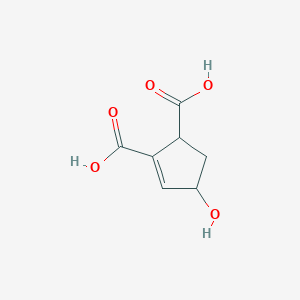
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid is a compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a cyclopentene ring with hydroxyl and carboxylic acid functional groups.
Vorbereitungsmethoden
The synthesis of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid typically involves multiple steps. One common synthetic route starts from commercially available (syn)-tetrahydrophthalic anhydride. . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its applications in medicinal chemistry. It has been incorporated into potent tetrapeptidic inhibitors of the hepatitis C virus NS3 protease, serving as a new N-acyl-l-hydroxyproline mimic . . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. In the case of hepatitis C virus NS3 protease inhibitors, the compound acts as a bioisostere, mimicking the structure of N-acyl-l-hydroxyproline. This interaction inhibits the protease activity, thereby preventing the replication of the virus . The exact molecular pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid can be compared with other similar compounds, such as 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of hydroxyl and carboxylic acid groups in this compound makes it particularly valuable for specific applications in medicinal chemistry and bio-based synthesis .
Eigenschaften
CAS-Nummer |
918827-56-2 |
|---|---|
Molekularformel |
C7H8O5 |
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h1,3,5,8H,2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
FSGMMLLHQMPDNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=C(C1C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

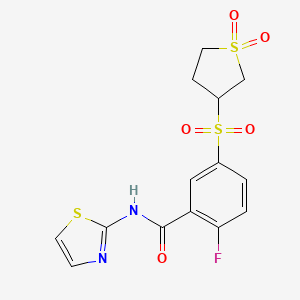

![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)
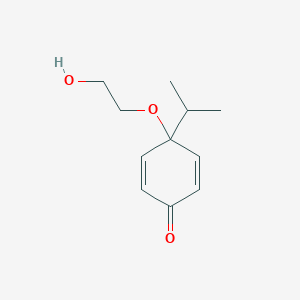

![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
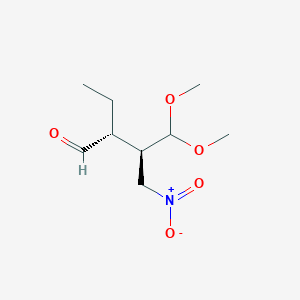
methanone](/img/structure/B12638649.png)

![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
